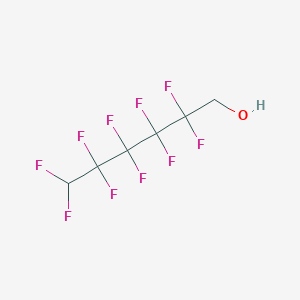

1H,1H,6H-Decafluorohexan-1-ol

Description

Contextualization within Fluorinated Organic Chemistry

The introduction of fluorine atoms into organic molecules dramatically alters their physical and chemical properties. fluorine1.ru This is due to fluorine's high electronegativity, the small size of its atoms, and the exceptional strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. kyoto-u.ac.jpwikipedia.org These characteristics impart enhanced thermal stability, chemical resistance, and unique surface properties to fluorinated compounds. biomall.in

Organofluorine chemistry, the study of these compounds, is a vital sub-discipline of organic chemistry. alsglobal.com Fluorinated compounds are integral to numerous applications, including pharmaceuticals, agrochemicals, and materials science, where they are used in products like non-stick coatings and specialty lubricants. alsglobal.comnih.gov FTOHs, such as 1H,1H,6H-Decafluorohexan-1-ol, are a family of polyfluorinated compounds characterized by a perfluoroalkyl chain linked to a non-fluorinated alcohol group. researchgate.net They are typically synthesized via a process called telomerization. wikipedia.org This process involves the reaction of a telogen, such as pentafluoroethyl iodide, with a monomer, like tetrafluoroethylene (B6358150), followed by further steps to introduce the alcohol functional group. wikipedia.org

Overview of this compound in Contemporary Research

This compound, a specific fluorotelomer alcohol, serves as a key intermediate in chemical synthesis and is a subject of environmental research. Its structure consists of a five-carbon fluorinated chain attached to a methylene-hydroxyl group (-CH2OH). It is recognized as a useful intermediate for the telomerization of tetrafluoroethylene with methanol (B129727) and in the synthesis of more complex molecules like Hexakis(1H,1H,6H-Decafluorohexanoxy)phosphazene. cymitquimica.com

Contemporary research on FTOHs, including the 6:2 FTOH isomer, is largely driven by their environmental significance. acs.org Studies have shown that FTOHs are volatile compounds that can undergo long-range atmospheric transport. alsglobal.comacs.org They are considered major precursors to the formation of environmentally persistent perfluorinated carboxylic acids (PFCAs), which have been detected in various environmental compartments and biota globally. acs.orgutoronto.ca Research indicates that atmospheric and biological degradation of FTOHs can lead to the formation of these stable and bioaccumulative PFCAs. acs.orgutoronto.ca For instance, smog chamber studies have demonstrated that FTOHs can degrade in the atmosphere to yield a series of PFCAs. acs.org Similarly, microbial biodegradation of FTOHs has been shown to produce PFCAs and other related acids. utoronto.ca

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6-decafluorohexan-1-ol nih.gov |

| CAS Number | 60838-60-0 nih.gov |

| Molecular Formula | C6H4F10O nih.gov |

| Molecular Weight | 282.08 g/mol nih.gov |

| Melting Point | -57 °C fluorine1.ru |

| Boiling Point | 155-156 °C fluorine1.ru |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 11 nih.gov |

Scope and Research Objectives

The primary research objectives concerning this compound and related FTOHs are centered on understanding their environmental behavior and developing precise analytical methods. Key research goals include:

Developing Analytical Methods: A significant objective is the creation and refinement of robust analytical protocols for the detection and quantification of FTOHs in various environmental matrices, such as air, water, and consumer products like textiles. kyoto-u.ac.jpchemicalinsights.orgnih.gov This includes using techniques like gas chromatography-mass spectrometry (GC-MS) to identify their presence in complex samples. nih.gov

Investigating Environmental Fate and Transport: Researchers aim to elucidate the pathways through which FTOHs are distributed in the environment. kyoto-u.ac.jpjst.go.jp This involves studying their atmospheric transport, wet and dry deposition, and their transformation into other persistent PFAS. acs.orgjst.go.jp Smog chamber experiments and environmental monitoring are crucial tools in achieving this objective. acs.org

Understanding Degradation Pathways: A central goal is to map the biotic and abiotic degradation pathways of FTOHs. utoronto.cachemicalinsights.org This research seeks to identify the specific conditions under which FTOHs transform into PFCAs and to characterize the intermediate products formed during these processes. acs.orgutoronto.ca

Quantifying Precursor Contribution: An ongoing research focus is to determine the extent to which the atmospheric degradation of FTOHs contributes to the global burden of PFCAs found in remote locations and in wildlife. acs.org

These research efforts are essential for building a comprehensive understanding of the environmental lifecycle of fluorotelomer alcohols.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decafluorohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F10O/c7-2(8)4(11,12)6(15,16)5(13,14)3(9,10)1-17/h2,17H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJNIUWJUXNOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to 1H,1H,6H-Decafluorohexan-1-ol

The synthesis of this compound, a partially fluorinated alcohol, is accomplished through specialized methods tailored for the introduction of fluorine into organic molecules. These routes are designed to handle the unique reactivity of fluorinated compounds.

Modern Approaches to Fluorinated Alcohol Synthesis

The creation of fluorinated alcohols, such as this compound, often relies on the process of telomerization. This method involves the reaction of a short-chain polymer (a telomer) with a molecule that provides the desired end group. A prominent industrial method for producing fluorotelomer alcohols (FTOHs) with the general structure H(CF₂CF₂)ₙCH₂OH is the radical telomerization of tetrafluoroethylene (B6358150) (TFE) with methanol (B129727). fluorine1.ruresearchgate.net This reaction is typically initiated by a radical source, such as a peroxide, under conditions of elevated temperature and pressure. fluorine1.rugoogle.com The length of the perfluoroalkyl chain can be controlled by adjusting the molar ratio of tetrafluoroethylene to the initiator. fluorine1.ru

Another significant pathway for synthesizing fluorinated alcohols is the reduction of the corresponding perfluorinated carboxylic acids or their esters. fluorine1.ru This transformation allows for the conversion of a carboxyl functional group into a primary alcohol group while preserving the fluorinated chain.

A more elaborate modern strategy involves a multi-step process that provides greater control over the final structure. This can begin with a telogen, such as pentafluoroethyl iodide, which undergoes an elongation reaction with TFE. An ethylene (B1197577) unit is then added, followed by a final step that converts the terminal iodine into a hydroxyl group, yielding the fluorotelomer alcohol. taylorandfrancis.com

Catalytic and Non-Catalytic Synthetic Strategies

Both catalytic and non-catalytic strategies are employed in the synthesis of fluorinated alcohols.

Non-Catalytic Strategies: The radical telomerization of tetrafluoroethylene with an alcohol like methanol is a prime example of a non-catalytic approach. fluorine1.rugoogle.com This process relies on the thermal decomposition of an initiator to generate free radicals, which then propagate the chain reaction.

| Parameter | Description | Reference |

| Reaction Type | Radical Telomerization | fluorine1.rugoogle.com |

| Reactants | Tetrafluoroethylene (TFE), Methanol | fluorine1.rugoogle.comgoogle.com |

| Initiator | Peroxides (e.g., di-tert-butyl peroxide) | fluorine1.rugoogle.com |

| Conditions | Elevated temperature (40-140 °C) and pressure (0.2-1.2 MPa) | google.com |

| Control | Chain length (n) is controlled by the TFE/initiator ratio. | fluorine1.ru |

Catalytic Strategies: Catalytic methods are prevalent in the reduction of fluorinated carbonyl compounds. The reduction of esters of perfluorocarboxylic acids to yield alcohols like CF₃(CF₂)₆CH₂OH can proceed with high efficiency. fluorine1.ru Catalytic hydrogenation over noble metal catalysts is a key technology in this area. For example, furan-based carboxylic acids can be reduced using palladium or platinum catalysts. d-nb.info While not a direct synthesis of the title compound, this illustrates the principle of using catalysts to selectively reduce a carboxyl group in the presence of other functionalities. d-nb.info

Functionalization and Derivatization Studies of this compound

The presence of a reactive hydroxyl group allows this compound to serve as a building block for a variety of derivatives with tailored properties.

Synthesis of Novel Perfluorinated Alcohol Derivatives

The chemical versatility of this compound is demonstrated through its conversion into various derivatives. A notable example is its use in the synthesis of advanced materials like phosphazenes. The sodium salt of the alcohol, this compound Sodium Salt, acts as an intermediate in the synthesis of Hexakis(1H,1H,6H-Decafluorohexanoxy)phosphazene. cymitquimica.com

A significant class of derivatives are fluorinated acrylates and methacrylates. These compounds are valuable monomers for producing polymers with specialized surface properties, such as low surface energy and high thermal stability. The synthesis is typically achieved through esterification of the alcohol with acryloyl chloride or methacryloyl chloride in the presence of a base like triethylamine. scielo.brredalyc.org

| Derivative Class | Synthetic Precursor | Example Derivative | Application | Reference |

| Phosphazenes | This compound Sodium Salt | Hexakis(1H,1H,6H-Decafluorohexanoxy)phosphazene | Mass spectrometry applications | cymitquimica.com |

| Acrylates | This compound | 1H,1H,6H-Decafluorohexyl acrylate (B77674) | Fluorinated polymer synthesis | epo.orggoogle.com |

| Methacrylates | This compound | 1H,1H,6H-Decafluorohexyl methacrylate (B99206) | Fluorinated polymer synthesis | epo.orggoogle.com |

Reactivity of the Hydroxyl Group in Fluorinated Systems

The hydroxyl group in fluorotelomer alcohols exhibits reactivity that is significantly influenced by the adjacent, strongly electron-withdrawing perfluoroalkyl chain. This electronic effect leads to several key characteristics:

Increased Acidity: Polyfluorinated alcohols are considerably more acidic than their non-fluorinated counterparts. fluorine1.ru

Reduced Nucleophilicity: The increased acidity corresponds to a decrease in the nucleophilic character of the alcohol itself. fluorine1.ru

Strong Hydrogen-Bonding: Despite the reduced nucleophilicity, these alcohols are potent hydrogen-bond donors. utoronto.caacs.org

Oxidation: The primary site for atmospheric oxidation is the abstraction of a hydrogen atom from the –CH₂– group adjacent to the alcohol. utoronto.caacs.org This can lead to the formation of the corresponding aldehyde and subsequently the perfluorinated carboxylic acid. utoronto.ca

Nucleophilic Substitution Reactions in Fluorinated Alcohol Contexts

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, categorized mainly as Sₙ1 (unimolecular) and Sₙ2 (bimolecular) mechanisms. masterorganicchemistry.comazom.com The pathway taken depends on factors like the substrate, nucleophile, leaving group, and solvent. azom.com

In the context of this compound, its direct role as a nucleophile is limited due to the electron-withdrawing nature of the fluoroalkyl chain, which diminishes the electron-donating ability of the hydroxyl oxygen. fluorine1.ru

However, its utility in nucleophilic substitution is realized through its conversion to a more potent nucleophile, the corresponding alkoxide. By reacting the alcohol with a strong base (e.g., sodium hydride) to form the sodium salt, a powerful nucleophile is generated. cymitquimica.com This alkoxide can then effectively participate in Sₙ2 reactions, displacing leaving groups from various substrates. A key example is the reaction with hexachlorophosphazene, where the chloride ions are substituted by the decafluorohexanoxy group to build the aforementioned phosphazene derivative. cymitquimica.com

Role As a Reaction Medium and Promoter in Organic Synthesis

Hydrogen Bonding Activation by Fluorinated Alcohol Solvents

A primary mechanism by which fluorinated alcohols promote reactions is through potent hydrogen bonding. The electron-withdrawing fluorinated alkyl chain dramatically increases the acidity and hydrogen-bond donor (HBD) strength of the alcohol's hydroxyl group compared to their non-fluorinated analogs. For instance, the pKa of HFIP is 9.3, making it significantly more acidic than isopropanol (B130326) (pKa ~17). chemrxiv.org4medchem.com This enhanced HBD capacity allows 1H,1H,6H-Decafluorohexan-1-ol to activate electrophiles by forming strong hydrogen bonds, thereby increasing their reactivity toward even weak nucleophiles.

This activation is particularly effective for reactions involving epoxides, aziridines, and carbonyl compounds. By coordinating to the oxygen or nitrogen atom of the electrophile, the fluorinated alcohol polarizes the C-O or C-N bond, facilitating nucleophilic attack. arkat-usa.org DFT and experimental studies have shown that aggregates of fluorinated alcohols (dimers, trimers) can exhibit even stronger, cooperative H-bonding effects, further boosting their catalytic and solvolytic capabilities. nih.gov This "booster effect" is crucial for promoting reactions that are sluggish in other media. nih.govresearchgate.net

Stabilization of Reactive Intermediates in this compound Media

The unique solvent properties of fluorinated alcohols are instrumental in stabilizing transient, high-energy intermediates that are central to many organic reactions.

Fluorinated alcohols like HFIP are often described as "cation-friendly" solvents. researchgate.net Their high ionizing power and polarity effectively solvate and stabilize cationic intermediates, while their extremely low nucleophilicity prevents capture of these intermediates, a common side reaction with conventional protic solvents. chemrxiv.orgacs.org Research has shown that fluorinated alcohols can significantly enhance cycloadditions and polycyclization reactions that proceed through cationic intermediates. arkat-usa.orgresearchgate.netscispace.com A detailed study proposed that this stabilization arises from favorable charge-dipole interactions between the cation and the C-F dipoles of the surrounding solvent molecules. nih.govacs.org This property allows this compound to serve as an ideal medium for generating and reacting with carbocations under relatively mild conditions.

Beyond cations, fluorinated alcohols have a demonstrated ability to stabilize radical intermediates. acs.org This capability is particularly valuable in the burgeoning field of photoredox and electrochemical catalysis. The high polarity of the solvent can stabilize charge-separated species and radical ions. Furthermore, the hydrogen-bonding ability of the solvent can engage in noncovalent interactions with radical intermediates, influencing their stability and reactivity. acs.org While less nucleophilic than their non-fluorinated counterparts, the hydroxyl group can still interact with electron-deficient radical centers, modulating their electronic properties and, consequently, the selectivity of subsequent reaction steps. This stabilization is critical for reactions that might otherwise suffer from undesired side reactions or decomposition of the radical species.

Stabilization of Cationic Species

Application in Organic Electrosynthesis

Organic electrosynthesis is a green and powerful synthetic methodology that uses electricity to drive redox reactions. chemrxiv.orgresearchgate.net The choice of solvent is critical, as it must dissolve the substrate and electrolyte, possess a wide electrochemical window (i.e., be resistant to oxidation and reduction), and facilitate efficient charge transport.

Fluorinated alcohols have recently emerged as superior solvents for electrosynthesis. chemrxiv.orgacs.orgchemrxiv.org Their high polarity helps to dissolve salts used as supporting electrolytes, while their exceptional redox stability provides a wide potential window for performing challenging transformations. scispace.com More importantly, their ability to actively participate by stabilizing radical cations formed at the anode has redefined their role from a passive medium to a key reaction component. acs.orgchemrxiv.org For example, the use of TFE and HFIP has been shown to be crucial for the success of certain cobaltaelectro-catalyzed C–H/N-H activation reactions, where other common solvents failed to yield any product. acs.org Given these properties, this compound represents a promising, albeit less explored, medium for advancing electrochemical methods.

Solvent Effects on Reaction Kinetics and Selectivity

The use of a fluorinated alcohol solvent like this compound can lead to dramatic effects on both the speed and outcome of a reaction. The strong hydrogen-bonding activation discussed earlier can significantly accelerate reactions that are otherwise slow. researchgate.netrsc.org For instance, transition metal-catalyzed C-H activation reactions have shown remarkable rate enhancements and altered selectivity when conducted in HFIP or TFE compared to more conventional solvents. rsc.orgrsc.org

These solvents can also govern the chemo- and regioselectivity of a reaction. chemrxiv.org By selectively stabilizing one transition state over another through specific hydrogen-bonding networks or dipole interactions, a fluorinated alcohol can direct the reaction towards a desired isomer. In electrophilic additions to alkenes, for example, the stabilization of a developing positive charge at a specific carbon by the fluorinated alcohol can dictate the regiochemical outcome. arkat-usa.org

Below is a table comparing the properties of several fluorinated alcohols, illustrating the characteristics that make them unique solvents.

| Property | Ethanol | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |

| pKa | ~16 | 12.4 | 9.3 |

| Boiling Point (°C) | 78.4 | 78 | 59 |

| Density (g/mL) | 0.789 | 1.38 | 1.60 |

| H-Bond Donor Strength (α) | 0.77 | 1.51 | 1.96 |

| Nucleophilicity (N) | 0 | -2.8 | -4.23 |

Data compiled from various sources. chemrxiv.orgacs.orgtcichemicals.com The trend shows that increased fluorination enhances acidity (lower pKa) and H-bond donor strength (higher α) while decreasing nucleophilicity (more negative N). This compound is expected to follow this trend, possessing strong H-bond donating capabilities and low nucleophilicity.

Applications in Advanced Materials Science

Integration of 1H,1H,6H-Decafluorohexan-1-ol in Polymer Science

The unique properties of this compound make it a valuable component in polymer science, where it is utilized both as a precursor for specialty monomers and as an additive in sophisticated polymer systems.

This compound can be chemically modified to produce a variety of monomers for the synthesis of specialty fluorinated polymers. A primary example is its conversion to the corresponding acrylate (B77674) or methacrylate (B99206) monomer through esterification. These fluorinated acrylate monomers can then be polymerized or copolymerized to create a range of polymers with desirable properties.

The general process for synthesizing a fluorinated acrylate from a fluoroalcohol involves reacting the alcohol with acryloyl chloride or a similar reagent. This resulting monomer, with its pendant fluoroalkyl chain, can undergo free-radical polymerization to yield a polyacrylate with a highly fluorinated surface.

Table 1: Illustrative Synthesis of Fluorinated Acrylate Monomer

| Step | Description | Reactants | Product |

| 1 | Esterification | This compound, Acryloyl Chloride, Triethylamine | 1H,1H,6H-Decafluorohexyl acrylate |

Polymers derived from such monomers exhibit exceptionally low surface energies, making them ideal for applications requiring hydrophobicity and oleophobicity. The synthesis of fluorinated acrylate polymers from various fluorinated monomers has been shown to result in materials with excellent anti-adhesion and anti-fouling properties. researchgate.net The resulting polymers, such as poly(1H,1H,6H-decafluorohexyl acrylate), would possess a main chain with pendant side chains containing the decafluorohexyl group, which would preferentially migrate to the polymer-air interface, creating a low-energy surface.

In the field of microelectronics and lithography, photoresist systems are critical for creating intricate patterns on semiconductor wafers. The composition of these photoresist systems is paramount to achieving high resolution and performance. This compound, also known by its IUPAC name 2,2,3,3,4,4,5,5,6,6-decafluorohexan-1-ol, has been identified as a component in photoresist formulations. researchgate.net

In a patented photoresist system, this fluorinated alcohol is listed as a potential component of the photoresist composition. researchgate.net While the specific function is not detailed, fluorinated alcohols are often included in such systems to modify the dissolution properties of the polymer resin in the developer solution, to enhance etch resistance, or to act as a surfactant to improve coating uniformity. The presence of the fluorinated chain can influence the interactions between the photoresist and the substrate, as well as the developing solvent.

Table 2: Components of a Patented Photoresist System

| Component Category | Example Compound | Potential Role |

| Polymer Resin | Poly(hydroxystyrene)-based polymer | Forms the main structural matrix. |

| Photoacid Generator | Onium salts | Generates acid upon exposure to light. |

| Fluorinated Additive | 2,2,3,3,4,4,5,5,6,6-Decafluorohexan-1-ol | Solubility modifier, etch resistance enhancer, surfactant. researchgate.net |

| Solvent | Propylene glycol methyl ether acetate | Dissolves all components for spin coating. |

Precursor in Specialty Polymer Synthesis

Development of Novel Fluorinated Materials

The synthesis of novel fluorinated materials often relies on the use of versatile fluorinated building blocks. This compound can serve as a starting material for a variety of new materials beyond simple acrylates. For instance, it can be used to create fluorinated polyurethanes. mdpi.comrsc.org In the synthesis of polyurethanes, diols are reacted with diisocyanates. By using this compound as a chain extender or by incorporating it into a diol monomer, it is possible to introduce fluorinated segments into the polyurethane backbone or as side chains.

These fluorinated polyurethanes would be expected to exhibit enhanced thermal stability, chemical resistance, and low surface energy. Research on similar fluorinated alcohols has shown that their incorporation into polyurethanes leads to materials with these desirable properties. mdpi.comrsc.org

Surface Modification and Coating Technologies Employing Fluorinated Alcohols

A primary application of fluorinated compounds is in the modification of surfaces to impart hydrophobicity and oleophobicity. Fluorinated alcohols like this compound can be used in various coating technologies to create low-energy surfaces.

One approach is the direct application of a solution containing the fluorinated alcohol, which upon evaporation can leave a thin, low-energy film on the surface. However, for more durable coatings, the alcohol is typically functionalized, for example, into an acrylate as discussed previously, and then polymerized on the surface. researchgate.net This results in a covalently bound coating with the fluorinated chains oriented away from the substrate, leading to a highly repellent surface.

The principles of using fluorinated acrylates for surface modification are well-established. researchgate.netresearchgate.net These monomers can be applied to a substrate and then polymerized in situ using techniques like UV curing or thermal initiation. The resulting polymer film presents a surface dominated by the low-energy fluoroalkyl groups.

Environmental Behavior and Transformation Pathways

Atmospheric Transformation of Fluorotelomer Alcohols (FTOHs)

Fluorotelomer alcohols are volatile compounds that can be released into the atmosphere. diva-portal.org Their behavior in the atmosphere is a critical pathway for the widespread distribution of their degradation products.

Once in the atmosphere, FTOHs like 6:2 FTOH undergo transformation processes. rsc.org The primary atmospheric degradation pathway is initiated by reaction with hydroxyl (OH) radicals. researchgate.net This oxidation process leads to the formation of various intermediate products, ultimately resulting in the formation of stable perfluoroalkyl carboxylates (PFCAs). rsc.org For 6:2 FTOH, this transformation can yield perfluorohexanoic acid (PFHxA) and shorter-chain PFCAs like perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA). rsc.orgrsc.org Modeling studies have estimated that the atmospheric degradation of FTOHs contributes to the global levels of PFCAs. rsc.org

The degradation of 6:2 FTOH in the atmosphere is a multi-step process. A proposed pathway involves the formation of intermediate products such as 5:3 fluorotelomer unsaturated carboxylate (5:3 FTUCA) and 5:2 secondary FTOH (5:2 sFTOH) before the final formation of PFCAs. rsc.orgrsc.org

FTOHs are semi-volatile compounds, which allows them to be transported over long distances in the atmosphere. diva-portal.org Their atmospheric lifetimes, estimated to be around 20 days, are sufficient for hemispheric distribution. researchgate.netlandandgroundwater.com This long-range transport is a key mechanism explaining the presence of PFCAs in remote environments, far from direct industrial sources. diva-portal.orgmdpi.com The volatility of FTOHs, in contrast to the non-volatile nature of PFCAs, facilitates their entry into the atmosphere and subsequent transport. diva-portal.org Once transported, they can degrade to form PFCAs, which are then deposited onto terrestrial and aquatic environments. diva-portal.orgmdpi.com

Table 1: Atmospheric Lifetime of Selected Fluorotelomer Alcohols

| Compound | Estimated Atmospheric Lifetime |

|---|---|

| Fluorotelomer Alcohols (general) | Approximately 20 days researchgate.net |

| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | ~20 days researchgate.net |

Formation of Perfluoroalkyl Carboxylates (PFCAs)

Biotransformation in Environmental Compartments

Beyond the atmosphere, 1H,1H,6H-decafluorohexan-1-ol is subject to biotransformation in various environmental compartments, including soil, sediment, and by plants. rsc.orgresearchgate.net

In soil and sediment, 6:2 FTOH can be biodegraded by microbial communities under both aerobic and anaerobic conditions, although aerobic degradation is generally faster. rsc.org Studies have shown that the primary degradation half-life of 6:2 FTOH in aerobic soil can be less than two days. capes.gov.br

The biotransformation of 6:2 FTOH in these systems leads to a variety of products. In aerobic river sediment, the primary transformation of 6:2 FTOH was rapid, with a half-life of less than two days. researchgate.net The major polyfluorinated acid observed after 100 days was 5:3 acid, with smaller amounts of PFPeA, PFHxA, and PFBA also being formed. researchgate.net In another study on aerobic soil, after 180 days, the major terminal metabolites were PFPeA, PFHxA, PFBA, and 5:3 acid. capes.gov.br The prevalence of PFPeA over the expected PFHxA in some soil studies suggests that alternate degradation pathways are significant. capes.gov.br

Under anaerobic conditions, such as in digester sludge from wastewater treatment plants, the biotransformation of 6:2 FTOH also occurs, but the formation of PFCAs is generally low. acs.org The primary products observed were 6:2 fluorotelomer carboxylic acid (6:2 FTCA), 6:2 fluorotelomer unsaturated carboxylic acid (6:2 FTUCA), and 5:3 acid. acs.org This indicates that anaerobic biotransformation of FTOHs may not be a major source of PFCAs in anaerobic environments. acs.org

The biotransformation of 6:2 FTOH is driven by various microorganisms, including bacteria and fungi. acs.orgnih.gov The specific pathways and kinetics can be influenced by the microbial species present, as well as environmental conditions like the availability of other carbon sources and nutrients. nih.gov

Several bacterial strains, such as Mycobacterium vaccae, Pseudomonas oleovorans, and Pseudomonas fluorescens, have been shown to degrade 6:2 FTOH. nih.gov The extent and products of this biotransformation can vary depending on the strain and the presence of enzyme inducers or external reducing energy sources. nih.gov For instance, P. fluorescens was able to produce perfluorobutanoic acid by removing three -CF2- groups from the parent compound. nih.gov

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, can also transform 6:2 FTOH. acs.org In a laboratory study, this fungus transformed 6:2 FTOH into PFCAs and other polyfluorinated acids, with 5:3 acid being the most abundant product. acs.org The yield of PFCAs was lower compared to studies with bacterial consortia, suggesting that fungi may contribute differently to the environmental load of FTOH-derived PFCAs. acs.org

The half-life of 6:2 FTOH in microbial systems is typically short, with studies reporting a primary degradation half-life of less than 2 days in mixed bacterial cultures and less than 3 days in surface sediment microcosms. researchgate.net

Table 2: Major Biotransformation Products of 6:2 FTOH in Different Microbial Systems

| Microbial System | Major Transformation Products | Reference |

|---|---|---|

| Aerobic River Sediment | 5:3 acid, PFPeA, PFHxA, PFBA | researchgate.net |

| Aerobic Soil | PFPeA, PFHxA, PFBA, 5:3 acid | capes.gov.br |

| Anaerobic Digester Sludge | 6:2 FTCA, 6:2 FTUCA, 5:3 acid | acs.org |

| Phanerochaete chrysosporium (fungus) | 5:3 acid, PFPeA, PFHxA | acs.org |

Plants can take up 6:2 FTOH from the soil, where it can then be metabolized. rsc.orgnih.gov In a study using young soybean plants, 6:2 FTOH was taken up and biotransformed into several phase I metabolites, including 6:2 FTCA, 6:2 FTUCA, 5:3 FTUCA, 5:3 FTCA, PFHxA, and PFPeA. nih.gov The distribution of these metabolites varied within the plant, with 5:3 FTCA being predominant in the roots and stems, while PFHxA was the most abundant in the leaves. nih.gov This indicates that plants not only accumulate these compounds but also actively transform them. The study also provided evidence for phase II metabolism, where the initial metabolites are conjugated with other molecules, and identified several enzymes involved in the process. nih.gov

Microbial Transformation Kinetics and Pathways

Abiotic Degradation Mechanisms and Persistence

This compound, commonly known as 6:2 fluorotelomer alcohol (6:2 FTOH), is subject to several abiotic degradation processes in the environment, with atmospheric oxidation being the most significant pathway. Its persistence is influenced by its chemical structure, which includes a stable perfluorinated chain and a more reactive alcohol functional group.

Atmospheric Oxidation: The primary abiotic degradation mechanism for 6:2 FTOH is its gas-phase reaction with hydroxyl (OH) radicals in the atmosphere. acs.orgacs.org This oxidation process is initiated by the abstraction of a hydrogen atom from the carbon atom adjacent to the hydroxyl group (-CH2OH). acs.orgutoronto.ca This initial reaction leads to a cascade of further reactions, ultimately resulting in the formation of various degradation products, including perfluorinated carboxylic acids (PFCAs). acs.orgacs.orgutoronto.ca The atmospheric lifetime of fluorotelomer alcohols is estimated to be in the range of 11 to 20 days, which is long enough for widespread distribution across hemispheres. acs.org Smog chamber studies, often using chlorine atoms as a surrogate for OH radicals, have been instrumental in elucidating these degradation pathways. acs.orgutoronto.ca The atmospheric oxidation of 6:2 FTOH is a recognized source of PFCAs, such as perfluorohexanoic acid (PFHxA), in the environment. rsc.orgacs.org

Photolysis: Direct photolysis, or degradation by direct absorption of sunlight, is not considered a major degradation pathway for 6:2 FTOH in aquatic environments. scholaris.ca However, indirect photolysis, which involves other chemical species in the water that absorb light and initiate degradation, can occur. scholaris.caresearchgate.net For instance, studies on related fluorotelomer compounds have shown that nitrate (B79036) and hydroxyl radicals can promote photolysis, while dissolved organic carbon can inhibit it. rsc.org In sunlit surface waters, indirect photolysis can contribute to the transformation of fluorotelomer-based substances. scholaris.caresearchgate.net

Hydrolysis: Hydrolysis, the reaction with water, is another potential abiotic degradation pathway. While fluorotelomer alcohols themselves are relatively stable to hydrolysis, ester-linked polymers containing 6:2 FTOH as a side chain can undergo hydrolysis. tu-dresden.deresearchgate.netnih.gov This process, which can be base-catalyzed, releases the free 6:2 FTOH from the polymer backbone. tu-dresden.deresearchgate.net This abiotic hydrolysis of fluorotelomer-based polymers is considered a source of perfluorocarboxylates on a global scale. rsc.org

Table 1: Summary of Abiotic Degradation Pathways for this compound

| Degradation Mechanism | Environmental Compartment | Key Reactants | Significance | Primary Products |

|---|---|---|---|---|

| Atmospheric Oxidation | Atmosphere | Hydroxyl (OH) radicals | Major pathway | Perfluorinated carboxylic acids (PFCAs) |

| Photolysis | Aquatic Environments | Sunlight (indirect) | Minor to moderate | Perfluorinated carboxylic acids (PFCAs) |

| Hydrolysis | Aquatic/Terrestrial | Water (of precursor polymers) | Significant for precursors | This compound |

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei. For fluorinated compounds, NMR is particularly powerful due to the presence of multiple NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR spectroscopy provides information about the number and type of hydrogen atoms in a molecule. In 1H,1H,6H-decafluorohexan-1-ol, with the structure F(CF₂)₄CH₂CH₂OH, there are three distinct proton environments: the hydroxyl proton (-OH), the methylene (B1212753) protons adjacent to the oxygen (-CH₂O-), and the methylene protons adjacent to the fluorinated carbon chain (-CF₂CH₂-).

The signal for the hydroxyl proton is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. The protons of the methylene group attached to the oxygen are deshielded by the electronegative oxygen atom and are expected to appear as a triplet. The methylene protons adjacent to the heavily fluorinated chain experience significant deshielding and coupling to the neighboring fluorine atoms, resulting in a complex multiplet, often a triplet of triplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OH | Variable (typically 1-5) | Broad Singlet (s) |

| -CH₂ CH₂OH | ~2.3 | Triplet of Triplets (tt) |

| HOCH₂ - | ~3.9 | Triplet (t) |

Note: Predicted values are based on general principles and data from similar fluorinated alcohols. Actual experimental values may vary.

To achieve a comprehensive structural analysis, ¹H NMR is supplemented with the examination of other nuclei, primarily ¹³C and ¹⁹F.

¹³C NMR Spectroscopy: Carbon-13 NMR identifies all unique carbon environments in a molecule. For this compound, six distinct carbon signals are expected. The chemical shifts are significantly influenced by the attached fluorine atoms, with carbons in the C-F bonds appearing at characteristic downfield positions. The presence of fluorine also introduces complex C-F coupling patterns. PubChem indicates the availability of ¹³C NMR spectral data for this compound. nih.gov

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus (100% natural abundance) with a wide chemical shift range, making ¹⁹F NMR an extremely informative technique for fluorinated compounds. lcms.czhuji.ac.il The spectrum provides distinct signals for each unique fluorine environment. In F(CF₂)₄CH₂CH₂OH, four different CF₂ groups are present, leading to four distinct signals. The significant coupling between fluorine atoms (²JFF, ³JFF, etc.) results in complex multiplets, which can be used to confirm the structure of the perfluoroalkyl chain. lcms.cz The chemical shifts are typically reported relative to a standard like CFCl₃.

Table 2: Predicted Multi-Nuclear NMR Data for this compound

| Nucleus | Carbon Position | Predicted Chemical Shift (δ, ppm) |

| ¹³C | C H₂OH | ~57 |

| ¹³C | CF₂C H₂ | ~32 (triplet due to ²JCF) |

| ¹³C | -(C F₂)₄- | ~107-120 (complex multiplets) |

| ¹⁹F | F(C F₂)CF₂CF₂CF₂- | ~ -81 |

| ¹⁹F | -(CF₂)₂C F₂CF₂- | ~ -120 |

| ¹⁹F | -CF₂C F₂CF₂CH₂- | ~ -124 |

| ¹⁹F | -CF₂C F₂CH₂CH₂- | ~ -126 |

Note: Predicted values are based on general principles and data from similar fluorinated compounds and may vary.

Proton Nuclear Magnetic Resonance (1H NMR) Applications in Fluorinated Systems

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. rsc.org Each molecule has a unique set of vibrations, providing a "molecular fingerprint" that is useful for identification and structural analysis. magritek.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, key characteristic absorptions include a broad band for the O-H stretch of the alcohol group, C-H stretching vibrations for the two methylene groups, and very strong, intense absorptions in the fingerprint region corresponding to the C-F stretching modes of the polyfluorinated chain. rsc.orgrsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. magritek.com While C-F bonds show strong absorption in IR, they often yield weaker signals in Raman spectra. Conversely, the C-C backbone of the fluorinated chain may be more readily observed. This complementarity is crucial for a full vibrational analysis.

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C-H | Stretching | 2850 - 3000 | Medium |

| C-F | Stretching | 1100 - 1300 | Very Strong |

| C-O | Stretching | 1050 - 1150 | Strong |

Mass Spectrometry for Elucidation and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns. libretexts.org

For this compound (molecular weight ≈ 282.08 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 282. nih.gov Common fragmentation pathways for primary alcohols include:

Alpha-cleavage: Loss of a radical from the carbon bearing the hydroxyl group. For this molecule, this would involve the loss of the C₅F₁₀H₂ radical, leading to a prominent fragment ion [CH₂OH]⁺ at m/z 31.

Dehydration: The loss of a water molecule (H₂O, 18 Da), leading to a fragment at m/z 264. libretexts.org

The fluorinated chain also produces a characteristic fragmentation pattern, often involving the sequential loss of CF₂ units (50 Da) or larger perfluoroalkyl fragments. The presence of these fragments provides definitive evidence for the structure of the fluorinated tail.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

| 282 | [C₆H₄F₁₀O]⁺• | Molecular Ion [M]⁺• |

| 264 | [C₆H₂F₁₀]⁺• | Loss of H₂O (Dehydration) |

| 262 | [C₆H₃F₁₀]⁺ | Loss of H₂O and H• |

| 31 | [CH₃O]⁺ | Alpha-cleavage |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic makeup and predicting the chemical behavior of molecules. For 1H,1H,6H-Decafluorohexan-1-ol, these calculations offer a detailed view of its properties at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. redalyc.org It is a preferred tool for calculating the molecular geometry and electronic properties of compounds like this compound.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to optimize the molecular structure to its lowest energy state. journalijar.cominformaticsjournals.co.in This process determines key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the fluorinated carbon chain and the terminal hydroxyl group significantly influence its geometry.

Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). journalijar.com The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. journalijar.com A large energy gap suggests high stability and low reactivity.

Table 1: Calculated Electronic Properties of a Representative Fluoroalkanol

| Property | Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the ability to donate an electron. |

| LUMO Energy | 1.2 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 9.7 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

Note: The values presented are illustrative and depend on the specific computational methods and basis sets used.

Computational Analysis of Reactivity Sites and Energetic Profiles

Computational analysis helps identify the most likely sites for chemical reactions on a molecule. araproceedings.com The Molecular Electrostatic Potential (MEP) surface is a key tool for this purpose, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. orientjchem.org

Energetic profiles for potential reaction pathways can be calculated to understand the feasibility and kinetics of reactions involving this compound. This involves calculating the energies of transition states and intermediates to determine activation energies.

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with solvent molecules over time. nih.gov These simulations model the atomic motions based on classical mechanics, offering insights into solvation processes and the influence of the solvent on the solute's conformation and behavior. mdpi.com

In an aqueous environment, MD simulations can reveal the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules. mpg.de The fluorinated chain, being hydrophobic, would likely influence the local water structure, leading to specific solvation shell arrangements. Understanding these interactions is crucial for predicting the compound's behavior in biological and environmental systems. nih.gov

Modeling of Environmental Transformation Pathways

Computational modeling can predict the potential environmental fate of this compound. This involves simulating potential transformation reactions such as oxidation, hydrolysis, or biodegradation. By calculating the reaction energies and barriers for various degradation pathways, researchers can estimate the compound's persistence in the environment.

For instance, the reactivity of the C-H bonds versus the C-F bonds towards atmospheric radicals like the hydroxyl radical (•OH) can be computationally assessed. Such studies are vital for evaluating the environmental impact and designing greener alternatives.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is instrumental in predicting spectroscopic data, which aids in the identification and characterization of molecules. nih.gov DFT and other quantum chemical methods can calculate parameters for various spectroscopic techniques.

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. redalyc.org |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. |

| Ultraviolet-Visible (UV-Vis) | Electronic transition energies and oscillator strengths. journalijar.com |

These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. For this compound, predicting the ¹⁹F NMR spectrum is particularly important for characterizing the fluorinated portion of the molecule.

Future Research Directions and Emerging Areas

Novel Synthetic Methodologies for Perfluorinated Alcohols with Enhanced Efficiency

The development of more efficient and safer methods for producing perfluorinated alcohols and other fluorochemicals is a primary focus of current research. A significant breakthrough has been the development of a method to generate fluorochemicals directly from fluorspar (CaF2), bypassing the need for hazardous hydrogen fluoride (B91410) (HF) gas. ox.ac.ukox.ac.uk This innovative process, inspired by the natural biomineralization that forms teeth and bones, involves grinding CaF2 with a potassium phosphate (B84403) salt to create a powdered reagent called "Fluoromix". borntoengineer.comscitechdaily.com This method has been used to synthesize over 50 different fluorochemicals with yields of up to 98%. ox.ac.ukborntoengineer.comscitechdaily.com This approach not only enhances safety by avoiding toxic HF but also has the potential to reduce the carbon footprint of the fluorochemical industry. ox.ac.ukborntoengineer.com

Further research is exploring novel strategies for creating ω-functionalized perfluoroalkyl iodides from telomeric alcohols like H(CF2CF2)nCH2OH. acs.orgacs.org These methods involve the "activation" of the HCF2- terminus, followed by reactions like ozonation, to create versatile F-alkylating reagents. acs.orgacs.org Additionally, copper/iron co-catalyzed cascade reactions are being developed to synthesize perfluoroalkylated tri-substituted allyl alcohols with high selectivity. rsc.org These advancements in synthetic chemistry are crucial for producing a wider range of perfluorinated alcohols with tailored properties for specific applications.

Expanding Applications in Green Chemistry and Sustainable Synthesis

Perfluorinated alcohols are finding increasing use as powerful promoters and media for organic reactions, contributing to the principles of green chemistry. researchgate.net Their strong hydrogen-bonding ability and low nucleophilicity enable them to facilitate various reactions, such as those involving epoxides, without the need for traditional catalysts. researchgate.netresearchgate.net This simplifies reaction processes and reduces waste. researchgate.net

The concept of fluorous biphase systems (FBS) is another area where perfluorinated compounds contribute to sustainable synthesis. acs.orgunibo.it FBS utilizes the unique solubility properties of perfluorinated solvents to enable easy separation and recycling of catalysts and reagents, a key aspect of green chemistry. acs.orgresearchgate.net Researchers are actively exploring the use of fluorinated alcohols and other fluorinated molecules in these systems to improve the efficiency and environmental friendliness of chemical processes. researchgate.netunibo.it For instance, the use of fluorinated solvents can simplify the purification of reaction mixtures due to the phase separation of these solvents from organic ones. researchgate.net

Advanced Materials with Tailored Fluorinated Architectures

The incorporation of fluorinated compounds like 1H,1H,6H-decafluorohexan-1-ol is leading to the development of advanced materials with unique and desirable properties. Fluorinated polymers are a significant area of focus, with applications ranging from high-performance elastomers and coatings to biomedical devices and fuel cell membranes. mdpi.comacs.org The strong carbon-fluorine bond imparts excellent thermal and chemical resistance to these materials. acs.org

Researchers are designing fluorinated polymers with controlled macromolecular architectures, such as block and graft copolymers, to achieve specific functionalities. acs.org For example, poly(vinylidene fluoride) (PVDF) and its copolymers are widely used due to their unique physicochemical and electrical properties. mdpi.com The development of nanostructured ionomers with controlled architectures is also a key area of research for creating more efficient and sustainable proton exchange membranes for fuel cells. anr.fr These advanced materials often exhibit properties like hydrophobicity, lipophobicity, and low surface energy, making them suitable for a wide range of high-tech applications. mdpi.com

Integration of Machine Learning and Artificial Intelligence in Fluorinated Compound Research

Data Table: Research Focus on Fluorinated Compounds

| Research Area | Key Objectives | Relevant Compounds/Concepts |

| Novel Synthetic Methodologies | Develop safer, more efficient, and scalable synthesis routes. | Fluorspar (CaF2), Fluoromix, ω-functionalized perfluoroalkyl iodides, Perfluoroalkylated tri-substituted allyl alcohols |

| Green Chemistry Applications | Utilize fluorinated compounds as catalysts and in sustainable separation processes. | Fluorinated alcohols, Fluorous Biphase Systems (FBS) |

| Advanced Materials | Create materials with tailored properties for high-tech applications. | Fluorinated polymers, Poly(vinylidene fluoride) (PVDF), Nanostructured ionomers |

| Environmental Persistence & Remediation | Understand the fate of fluorinated compounds and develop removal strategies. | Short-chain PFAS, Fluorotelomer alcohols (FTOHs), Perfluorinated carboxylic acids (PFCAs) |

| Machine Learning & AI | Accelerate discovery and predict properties and behavior of fluorinated compounds. | PFAS defluorination models, AI-designed polymers, Drug discovery platforms |

Q & A

Q. What are the recommended safety protocols for handling 1H,1H,6H-Decafluorohexan-1-ol in laboratory settings?

Methodological Answer:

- Engineering Controls : Ensure adequate ventilation in the workspace to minimize inhalation exposure. Use fume hoods for volatile handling .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Fluorinated alcohols can penetrate standard gloves; use double-gloving if necessary .

- Storage : Store in tightly sealed containers away from oxidizers and heat sources. Keep under inert gas (e.g., argon) to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent environmental contamination .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

-

Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400–500 MHz) in deuterated solvents (e.g., DMSO-d₆) to identify proton environments. Fluorine atoms cause significant deshielding and splitting patterns. Compare experimental δ values with computational predictions (e.g., ChemDraw) .

Example ¹H NMR Data Table :Position Experimental δ (ppm) Predicted δ (ppm) Assignment 1 7.61 (d, 1H) 7.26 -CH 3 7.83 (s, 1H) 8.53 -CH 7 8.29 (s, 1H) 4.00 -NH -

Mass Spectrometry (MS) : Perform high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Na]⁺) and rule out impurities .

Advanced Research Questions

Q. What analytical challenges arise when interpreting the ¹H NMR spectra of highly fluorinated alcohols, and how can they be mitigated?

Methodological Answer:

- Challenge 1 : Fluorine Coupling : Fluorine-19 nuclei split proton signals into complex multiplets. Use ¹H-¹⁹F decoupling or analyze spectra at higher field strengths (≥600 MHz) to simplify splitting .

- Challenge 2 : Signal Overlap : Fluorinated regions (δ 4–8 ppm) may overlap with aromatic or alkene protons. Employ 2D NMR (e.g., COSY, HMBC) to resolve correlations (e.g., between -CH and -CF₂ groups) .

- Validation : Cross-reference with ¹³C NMR and ¹⁹F NMR to confirm assignments. Fluorine chemical shifts typically range from δ -70 to -120 ppm .

Q. How do discrepancies in reported NMR chemical shifts for fluorinated alcohols impact structural elucidation, and what validation methods are recommended?

Methodological Answer:

- Root Causes : Discrepancies arise from solvent effects (e.g., DMSO vs. CDCl₃), concentration differences, or fluorine’s electronegativity altering electron density . For example, experimental -NH proton shifts (δ 8.29 ppm) may deviate from software predictions (δ 4.00 ppm) due to hydrogen bonding in DMSO .

- Mitigation Strategies :

- Standardize Conditions : Use consistent solvent, temperature (e.g., 25°C), and internal standards (e.g., DSS) .

- Computational Refinement : Apply density functional theory (DFT) calculations to model solvent and coupling effects .

- Multi-Technique Validation : Confirm assignments via IR spectroscopy (O-H stretch ~3300 cm⁻¹) and X-ray crystallography (if crystalline) .

Q. What synthetic strategies optimize the yield of this compound in fluorination reactions?

Methodological Answer:

- Electrophilic Fluorination : Use Selectfluor® or XeF₂ to fluorinate hexanol precursors. Monitor reaction progress via ¹⁹F NMR to avoid over-fluorination .

- Catalytic Methods : Employ transition-metal catalysts (e.g., Pd/C) under hydrogen atmosphere to reduce perfluoroolefins to alcohols. Optimize pressure (1–3 atm H₂) and temperature (60–80°C) .

- Purification : Use fractional distillation or preparative HPLC to separate isomers. Confirm purity via GC-MS with a fluorinated stationary phase (e.g., DB-FFAP) .

Q. How can researchers address contradictory data in environmental persistence assessments of fluorinated alcohols?

Methodological Answer:

- Contradiction Source : Some studies classify fluorinated alcohols as non-PBT (persistent, bioaccumulative, toxic), while others highlight bioaccumulation in lipid-rich tissues .

- Resolution Methods :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure aerobic degradation rates. Fluorinated alcohols may degrade slowly (half-life >60 days) .

- Bioaccumulation Studies : Conduct in-vivo tests with aquatic models (e.g., zebrafish) to quantify log Kow (octanol-water partition coefficient). Fluorinated alcohols often exhibit log Kow >4, indicating bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.